CK2 inhibitor 4

CK2 inhibition IC50 comparison ATP-competitive inhibitor

Researchers often need controlled partial CK2 inhibition to study threshold-dependent signaling. CK2 inhibitor 4 (CAS 474263-21-3, IC50 3.8 μM) solves this by enabling dose-response titration rather than complete target ablation seen with potent agents like CX-4945. • Titrate CK2 activity in cellular assays; • Use as a non-halogenated structural control against TBB/DMAT; • Evaluate SAR around the 4-aminothieno[2,3-d]pyrimidine core. Supplied with full QC documentation.

Molecular Formula C15H14ClN3O2S
Molecular Weight 335.8 g/mol
Cat. No. B5043237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK2 inhibitor 4
Molecular FormulaC15H14ClN3O2S
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC=NC(=C12)NC3=CC=CC(=C3)C(=O)O)C.Cl
InChIInChI=1S/C15H13N3O2S.ClH/c1-8-9(2)21-14-12(8)13(16-7-17-14)18-11-5-3-4-10(6-11)15(19)20;/h3-7H,1-2H3,(H,19,20)(H,16,17,18);1H
InChIKeyRFNJVGLMWCCTDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CK2 Inhibitor 4 — A Moderately Potent CK2 Inhibitor for Oncology Research


CK2 inhibitor 4 (also referred to as compound 5b) is a synthetic organic small molecule that functions as an ATP-competitive inhibitor of the serine/threonine protein kinase CK2 . It belongs to the 4-aminothieno[2,3-d]pyrimidine chemical class and is primarily utilized as a research tool in tumor biology studies, where modulation of CK2 activity is of therapeutic interest .

Workflow CK2 pathway inhibition studies
Selection 4-aminothieno[2,3-d]pyrimidine chemotype
Context Partial inhibition model research

Why CK2 Inhibitor 4 Cannot Be Simply Replaced


CK2 inhibitors are a chemically diverse group that includes polyhalogenated benzimidazoles, anthraquinones, indoloquinazolines, and thieno[2,3-d]pyrimidines, each exhibiting distinct potency ranges, selectivity fingerprints, and binding modes within the ATP-binding pocket . Simply substituting CK2 inhibitor 4 with a more potent, clinically advanced agent like CX-4945 (silmitasertib) or a highly selective halogenated derivative like TBB/DMAT introduces a confounding variable—the degree of target engagement and downstream signaling suppression can be orders of magnitude different, potentially masking subtle biological effects or altering the therapeutic window in experimental models .

Potency gap may shift target engagement; >1000-fold difference vs clinical-stage CK2 inhibitors may alter downstream signaling interpretation.
Thieno[2,3-d]pyrimidine scaffold may exhibit distinct selectivity profile not predictable from halogenated benzimidazole series (TBB/DMAT).
Absence of reported kinase selectivity profiling data limits off-target effect interpretation; requires independent validation.

Head-to-Head Assessment Against Prevalent CK2 Inhibitors


Micromolar Potency vs. Sub-Nanomolar CX-4945

CK2 inhibitor 4 demonstrates a moderate inhibitory potency with an IC50 value of 3.8 μM in a cell-free enzymatic assay. In stark contrast, the clinical-stage CK2 inhibitor CX-4945 (silmitasertib) exhibits an IC50 of 0.001 μM (1 nM) in a comparable enzymatic assay . This represents an approximately 3800-fold difference in potency. The lower potency of CK2 inhibitor 4 makes it a distinct tool for probing the biological consequences of partial versus complete CK2 inhibition .

Potency vs. CX-4945
Cross-study comparable
3.8 μM vs. 0.001 μM (~3800-fold difference)
Supports partial vs. near-complete inhibition context
Cell-free CK2 assay comparison
CK2 inhibition IC50 comparison ATP-competitive inhibitor cancer research

4-Aminothieno[2,3-d]pyrimidine Scaffold vs. Halogenated Benzimidazoles

CK2 inhibitor 4 (CAS 474263-21-3) is chemically defined as a 4-aminothieno[2,3-d]pyrimidine derivative . This scaffold is structurally unrelated to the widely used polyhalogenated benzimidazole (e.g., DMAT, Ki = 0.040 μM) and benzotriazole (e.g., TBB, Ki = 0.4 μM) inhibitors . While CK2 inhibitor 4 is an ATP-competitive inhibitor like TBB and DMAT, its distinct heterocyclic core may engage different sub-pockets within the ATP-binding site, potentially influencing its selectivity profile and off-target liability in ways that are not directly predictable from the halogenated series .

Scaffold Chemistry
Class-level inference
4-aminothieno[2,3-d]pyrimidine vs. DMAT/TBB halogenated cores
May influence ATP-binding sub-pocket engagement
Selectivity profile may differ from halogenated series
chemical scaffold thienopyrimidine TBB DMAT structure-activity relationship

Selectivity Profiling Gap vs. Well-Characterized Inhibitors

While CK2 inhibitor 4's primary target inhibition (IC50 = 3.8 μM) is documented, its selectivity against a broader panel of kinases has not been reported in the peer-reviewed literature or vendor technical documentation . This stands in contrast to other established CK2 inhibitors: for example, TBB displays one to two orders of magnitude selectivity over a panel of 33 protein kinases , and quinalizarin, when tested at 1 μM against a panel of 140 kinases, left only 8% residual CK2 activity while all other 139 kinases retained >50% activity . The absence of selectivity data for CK2 inhibitor 4 represents a significant knowledge gap that must be considered when interpreting experimental results.

Selectivity Profiling
Data to verify
No selectivity data reported; TBB/quinalizarin have established kinase selectivity profiles
Data gap for off-target interpretation
Prioritize inhibitors with known selectivity for target validation
kinase selectivity off-target effects TBB quinalizarin data gap

Synthetic Accessibility and Cell Permeability Profile

The parent publication identifies the 4-aminothieno[2,3-d]pyrimidine class as a source of ATP-competitive CK2 inhibitors with proposed binding modes . Although direct cellular permeability data (e.g., PAMPA or Caco-2) for CK2 inhibitor 4 is not explicitly stated in available abstracts, the compound is marketed as applicable for tumor research, implying its utility in cellular contexts . In contrast, the clinical candidate CX-4945 (IC50 = 1 nM) has well-documented cellular activity and pharmacokinetics . The thieno[2,3-d]pyrimidine scaffold offers a distinct chemical space for exploration, and its moderate potency may allow for clearer differentiation of on-target versus off-target cellular effects compared to highly potent inhibitors .

Cellular Applicability
Context-dependent
Marketed for tumor research; implied cell permeability without direct data
May support cellular assay context with validation
Cell permeability not directly documented
cell permeability chemical probe thienopyrimidine in vitro studies

Recommended Application Scenarios for CK2 Inhibitor 4


Partial vs. Complete CK2 Inhibition Phenotyping

Due to its moderate IC50 of 3.8 μM, CK2 inhibitor 4 is well-suited for dose-response studies designed to titrate CK2 activity rather than abolish it. Researchers can use CK2 inhibitor 4 to establish a partial inhibition phenotype and contrast it with the near-complete target suppression achieved by potent inhibitors like CX-4945 (IC50 = 0.001 μM). This approach helps elucidate the threshold of CK2 activity required for specific cellular functions, such as Akt S129 phosphorylation or cell viability, and can reveal pathway sensitivities that are masked by potent, pan-inhibitory compounds .

SAR Studies on 4-Aminothieno[2,3-d]pyrimidine Scaffold

CK2 inhibitor 4 serves as a key reference compound within the 4-aminothieno[2,3-d]pyrimidine chemical class. Its well-defined structure (CAS 474263-21-3) and published synthesis make it an ideal starting point for medicinal chemistry campaigns aiming to improve potency or selectivity while maintaining the unique thieno[2,3-d]pyrimidine core. Researchers can use this compound as a baseline to evaluate the impact of structural modifications on CK2 inhibition and cellular activity .

Control Compound for Non-Potency Dependent Assays

In biochemical or cellular assays where the primary readout is not solely dependent on the degree of CK2 inhibition (e.g., investigating compound-induced changes in protein conformation or subcellular localization), CK2 inhibitor 4 can function as a chemically distinct control. Its moderate potency and unique thieno[2,3-d]pyrimidine structure differentiate it from commonly used halogenated inhibitors (TBB, DMAT), helping to rule out scaffold-specific artifacts .

Preliminary Target Engagement in Cancer Cell Culture

Given its stated applicability in tumor research, CK2 inhibitor 4 can be employed in initial cell-based assays to assess the impact of CK2 inhibition on cancer cell proliferation or survival. While the compound lacks extensive selectivity profiling, its moderate potency can be advantageous in early-stage phenotypic screening where complete kinase inhibition might induce excessive cytotoxicity or mask more nuanced biological responses .

Application
Selection Property
Validation Focus
Partial CK2 inhibition phenotyping
Titration-compatible inhibition range
Pathway sensitivity threshold determination
SAR around thieno[2,3-d]pyrimidine core
Defined 4-aminothieno[2,3-d]pyrimidine reference
Structure-activity relationship evaluation
Chemotype control for CK2 assays
Scaffold distinct from halogenated inhibitors
Scaffold-specific artifact exclusion
Initial cancer cell-based CK2 engagement
Moderate potency for early screening
Cell proliferation/survival endpoint context

Technical Documentation Hub

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40 linked technical documents
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